molecular formula C18H20ClN3 B11444670 1-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

1-butyl-N-(2-chlorobenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11444670
M. Wt: 313.8 g/mol
InChI Key: GLJSSPYTOFRPIJ-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the benzodiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-BUTYL-N-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE
  • 1-BUTYL-N-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE
  • 1-BUTYL-N-[(2-IODOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE

Uniqueness

1-BUTYL-N-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of the chlorophenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substitutions. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H20ClN3

Molecular Weight

313.8 g/mol

IUPAC Name

1-butyl-N-[(2-chlorophenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C18H20ClN3/c1-2-3-10-22-13-21-17-11-15(8-9-18(17)22)20-12-14-6-4-5-7-16(14)19/h4-9,11,13,20H,2-3,10,12H2,1H3

InChI Key

GLJSSPYTOFRPIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

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